Dimethyl 2-chloro-3-oxopentanedioate
Overview
Description
Dimethyl 2-chloro-3-oxopentanedioate is an organic compound with the molecular formula C7H9ClO5. It is a derivative of pentanedioic acid, featuring a chloro substituent and two ester groups. This compound is known for its versatility in various chemical reactions and its applications in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-chloro-3-oxopentanedioate can be synthesized through several methods. One common approach involves the chlorination of dimethyl 3-oxopentanedioate. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
Dimethyl 3-oxopentanedioate+SOCl2→Dimethyl 2-chloro-3-oxopentanedioate+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-chloro-3-oxopentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters or amides.
Reduction: The major product is dimethyl 2-chloro-3-hydroxypentanedioate.
Ester Hydrolysis: The products are 2-chloro-3-oxopentanedioic acid and methanol.
Scientific Research Applications
Dimethyl 2-chloro-3-oxopentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-chloro-3-oxopentanedioate depends on its specific application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-oxopentanedioate: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.
Dimethyl 2-bromo-3-oxopentanedioate: Similar structure but with a bromo substituent, which can affect the reactivity and selectivity of reactions.
Dimethyl 2-iodo-3-oxopentanedioate: Contains an iodo substituent, which is a better leaving group than chloro, leading to different reaction kinetics.
Uniqueness
Dimethyl 2-chloro-3-oxopentanedioate is unique due to its chloro substituent, which provides a balance between reactivity and stability. This makes it a valuable intermediate in various chemical syntheses, offering versatility in different reaction conditions and applications .
Properties
IUPAC Name |
dimethyl 2-chloro-3-oxopentanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO5/c1-12-5(10)3-4(9)6(8)7(11)13-2/h6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWRXWZCNKWYSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311273 | |
Record name | NSC240857 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56417-64-2 | |
Record name | Pentanedioic acid, 2-chloro-3-oxo-, 1,5-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56417-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 240857 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056417642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC240857 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC240857 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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